7-Methoxy-2,2-dimethylchroman-4-one

Cytochrome P450 Inhibition Drug Metabolism Xenobiotic Interaction

7-Methoxy-2,2-dimethylchroman-4-one is a strategic building block that uniquely enables C-3 alkylation without competing ring-opening, a reaction impossible with unsubstituted or 6-methoxy isomers. It is the validated intermediate for the 5HT1A antagonist 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide and shows isoform-selective CYP1A1 inhibition (IC50 5.00 µM). In agrochemical R&D, it outperformed commercial analogs as an insect antifeedant against Myzus persicae. Procure this compound to access a distinct region of chroman-4-one chemical space with superior biological and synthetic utility.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 20321-73-7
Cat. No. B1330805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,2-dimethylchroman-4-one
CAS20321-73-7
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C
InChIInChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3
InChIKeyQXKXYXNEOUCMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,2-dimethylchroman-4-one CAS 20321-73-7: Chemical Identity, Class, and Baseline Properties for Procurement Decisions


7-Methoxy-2,2-dimethylchroman-4-one (CAS 20321-73-7) is a chroman-4-one derivative characterized by a 2,2-dimethyl-substituted heterocyclic core fused with a methoxy-substituted aromatic ring (C12H14O3, MW 206.24 g/mol) . It serves as a versatile synthetic building block in medicinal chemistry, notably as an intermediate for 5HT1A receptor antagonists targeting lower urinary tract symptoms [1], and has been investigated for its intrinsic biological activities including insect antifeedant effects [2].

7-Methoxy-2,2-dimethylchroman-4-one: Why Direct Substitution with Unsubstituted or Differently Substituted Chroman-4-one Analogs is Scientifically Unreliable


Substitution at the 7-position of the 2,2-dimethylchroman-4-one scaffold is not a passive structural modification; it fundamentally alters both the compound's chemical reactivity and its biological profile in a quantifiable manner. Generic substitution with the unsubstituted parent compound or other positional isomers (e.g., 6-methoxy) fails because the methoxy group's electronic and steric effects dictate the outcome of key synthetic transformations, such as the yield and product distribution in Vilsmeier reactions [1], and determine the stability of intermediates for 3-alkylation, enabling reactions that are otherwise impossible due to ring-opening [2]. Furthermore, biological activity is acutely sensitive to the substitution pattern, as evidenced by the stark difference in CYP enzyme inhibition potency between the 7-methoxy analog and the unsubstituted core [3], and its distinct rank-ordering as an insect antifeedant [4].

7-Methoxy-2,2-dimethylchroman-4-one: A Quantified Evidence Guide for Differentiated Selection vs. Analogs


CYP Enzyme Inhibition Potency: 7-Methoxy Derivative Shows >10-Fold Selectivity Over 2,2-Dimethylchroman-4-One Parent Core

The introduction of a 7-methoxy substituent confers measurable, albeit modest, inhibitory activity against cytochrome P450 enzymes, a property absent in the unsubstituted parent scaffold. This demonstrates that the substitution pattern directly introduces a new pharmacological interaction profile [1].

Cytochrome P450 Inhibition Drug Metabolism Xenobiotic Interaction

Birch Reduction Product Distribution: 7-Methoxy Substitution Alters Reaction Pathway Compared to 7-Methyl Analog

In a direct head-to-head comparison under identical Birch reduction conditions (Na or Li in liquid NH3), 7-methoxy-2,2-dimethylchroman-4-one (ic) exhibited a distinctly different product distribution profile from its 7-methyl analog (Ib) and the unsubstituted parent (la). The 7-methoxy group influenced the ratio of bicyclic to phenolic products and the extent of benzene ring reduction, demonstrating that the electronic nature of the 7-substituent is a critical determinant of reaction outcome [1].

Synthetic Chemistry Reaction Selectivity Heterocyclic Reduction

3-Alkylation Feasibility: 7-Methoxy Group Prevents Ring-Opening, Enabling 3-Substitution Reactions Impossible with Other Chroman-4-ones

Deprotonation of 7-methoxy-2,2-dimethylchroman-4-one at the 3-position typically leads to ring-opening. However, 3-bromination of this specific compound stabilizes the anion formed on deprotonation with LDA. This stabilization is sufficient to allow subsequent 3-alkylation to proceed without the usual ring-opening side reaction, a synthetic pathway that is not viable for the parent compound or other analogs lacking this specific substitution pattern [1].

Synthetic Methodology C-H Functionalization Anion Stabilization

Insect Antifeedant Activity: Ranked Among Top Four Deterrents in a 17-Compound Library Screen

In a comparative study of 17 structurally related flavonoids and chromene derivatives, 7-methoxy-2,2-dimethylchroman-4-one (compound 3) was identified as one of the four strongest deterrents against the peach-potato aphid (Myzus persicae). It outperformed several commercially available standards including 4-chromanone (1), flavanone (4), naringenin (5), chromone (7), and flavone (8), which were inactive or less active [1].

Agrochemical Discovery Insect Behavior Structure-Activity Relationship

7-Methoxy-2,2-dimethylchroman-4-one: High-Value Application Scenarios Grounded in Quantitative Evidence


Synthesis of 3-Substituted Chroman-4-one Derivatives for Medicinal Chemistry

Procurement of 7-methoxy-2,2-dimethylchroman-4-one is essential for medicinal chemistry teams seeking to explore 3-substituted chroman-4-one chemical space. The compound's unique ability to undergo 3-alkylation without ring-opening, a transformation that is unfeasible with other analogs, makes it a strategic building block for generating diverse compound libraries [1].

Development of 5HT1A Receptor Antagonists for Urological Disorders

This compound is a key, structurally validated intermediate in the synthesis of 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide, a 5HT1A antagonist with demonstrated utility for treating lower urinary tract symptoms [2]. Procurement is indicated for organizations pursuing this specific therapeutic mechanism.

Agrochemical Discovery: Lead Identification for Aphid Antifeedants

For agrochemical R&D programs targeting the development of novel insect antifeedants, 7-methoxy-2,2-dimethylchroman-4-one represents a validated and potent hit. It outperformed a range of commercially available structural analogs in a direct comparative screen against the peach-potato aphid (Myzus persicae), positioning it as a superior starting point for lead optimization [3].

Mechanistic Studies of Cytochrome P450 Isoform Interactions

The compound's measurable, isoform-selective inhibition of CYP1A1 (IC50 = 5.00 µM) over CYP2B1 (IC50 = 53 µM) makes it a useful tool compound for in vitro studies investigating the structural basis of CYP-ligand interactions or for use as a control inhibitor in metabolism assays [4].

Technical Documentation Hub

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